molecular formula C11H12ClN3 B2919513 2-Chloro-N-isopropylquinazolin-4-amine CAS No. 931059-49-3

2-Chloro-N-isopropylquinazolin-4-amine

Cat. No.: B2919513
CAS No.: 931059-49-3
M. Wt: 221.69
InChI Key: LQPNVVORFHMPMC-UHFFFAOYSA-N
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Description

2-Chloro-N-isopropylquinazolin-4-amine is a chemical compound belonging to the quinazoline family. Quinazolines are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. The structure of this compound consists of a quinazoline core with a chlorine atom at the second position and an isopropylamine group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-isopropylquinazolin-4-amine can be achieved through various methods. One common approach involves the reaction of 2-chloroquinazoline with isopropylamine under anhydrous conditions. The reaction typically requires a solvent such as dichloromethane or toluene and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-isopropylquinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, quinazolinone derivatives, and biaryl compounds, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-isopropylquinazolin-4-amine is unique due to the presence of both the chlorine atom and the isopropylamine group, which confer distinct chemical reactivity and biological activity. This combination allows for a wide range of applications in medicinal chemistry, biological research, and industrial processes .

Properties

IUPAC Name

2-chloro-N-propan-2-ylquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3/c1-7(2)13-10-8-5-3-4-6-9(8)14-11(12)15-10/h3-7H,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQPNVVORFHMPMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=NC2=CC=CC=C21)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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